![molecular formula C76H58 B12533420 9,10-Bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene CAS No. 819067-42-0](/img/structure/B12533420.png)
9,10-Bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene is a complex organic compound that belongs to the family of anthracene-based derivatives. This compound is known for its unique structural properties, which include two anthracene units connected by a fluorene moiety. It is primarily used in scientific research due to its interesting photophysical and electrochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene typically involves a series of cross-coupling reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. The reaction conditions usually involve the use of palladium catalysts, base, and appropriate solvents under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield hydroanthracenes, and substitution may yield halogenated derivatives.
Applications De Recherche Scientifique
9,10-Bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study photophysical and electrochemical properties.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 9,10-Bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene involves its interaction with light and electrons. The compound absorbs light, leading to an excited state that can transfer energy or electrons to other molecules. This property is particularly useful in applications such as OLEDs, where the compound can emit light when an electric current is applied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
Comparison
Compared to these similar compounds, 9,10-Bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene exhibits higher thermal stability and a larger Stokes shift. These properties make it more suitable for applications requiring high stability and efficient energy transfer .
Propriétés
Numéro CAS |
819067-42-0 |
|---|---|
Formule moléculaire |
C76H58 |
Poids moléculaire |
971.3 g/mol |
Nom IUPAC |
9,10-bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C76H58/c1-5-75(6-2)65-39-23-21-25-49(65)51-43-41-47(45-67(51)75)69-53-27-9-13-31-57(53)71(58-32-14-10-28-54(58)69)73-61-35-17-19-37-63(61)74(64-38-20-18-36-62(64)73)72-59-33-15-11-29-55(59)70(56-30-12-16-34-60(56)72)48-42-44-52-50-26-22-24-40-66(50)76(7-3,8-4)68(52)46-48/h9-46H,5-8H2,1-4H3 |
Clé InChI |
XVEMVIWEXSUFTO-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=C2C=CC=CC2=C(C2=CC=CC=C21)C1=CC2=C(C=C1)C1=CC=CC=C1C2(CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




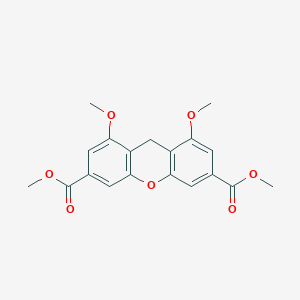

![2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12533358.png)
![5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide](/img/structure/B12533363.png)
![1,4,8,11-Tetraazabicyclo[9.5.2]octadecane](/img/structure/B12533368.png)
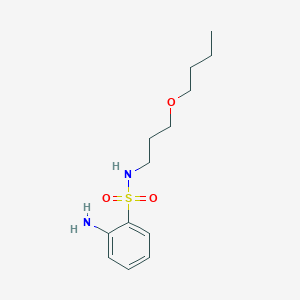
![N-(5-Bromopyridin-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B12533378.png)
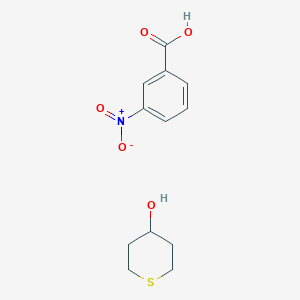
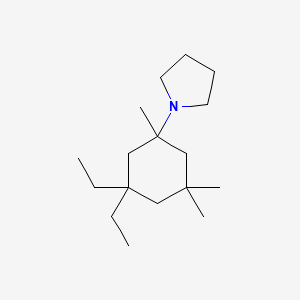
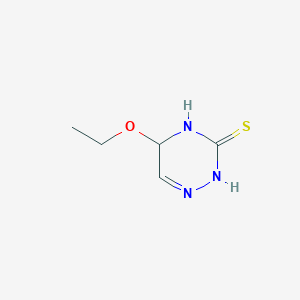
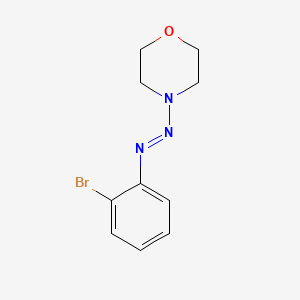
![3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12533390.png)
